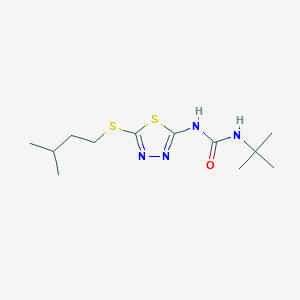

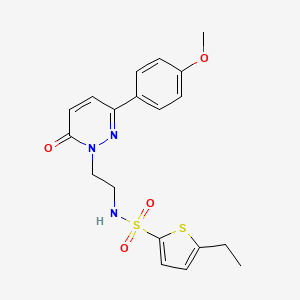

![molecular formula C13H12N4O2 B2549208 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396783-59-7](/img/structure/B2549208.png)

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide involves several key steps, including 1,3-dipolar cycloaddition and elimination reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles . Similarly, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involves the creation of new chemical entities with enriched biological activities . These processes often involve the use of NMR, Mass, and IR spectral studies for characterization .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed through various spectroscopic methods, including NMR, mass spectra, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . The molecular geometries and electronic structures can be optimized and calculated using ab-initio methods, and the electrophilic and nucleophilic regions of the molecular surface can be identified .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can lead to a variety of products. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles can result in a mixture of 1,3- and 1,5-isomers in variable ratios . Additionally, the [3+2] cycloaddition reactions can yield novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are crucial for their potential applications. For example, the thermal stability of a compound can be determined through thermo-optical studies, with some compounds being stable up to 190°C . The solvent effects on structural parameters can also be studied using different solvents, and non-linear optical properties can be investigated for potential applications .

Biological Activities and Case Studies

The biological activities of related compounds are diverse and can include antibacterial, anti-inflammatory, and antioxidant activities . Molecular docking studies can be performed to ascertain the probable binding model with target enzymes, such as cyclooxygenase . In the case of antitubercular agents, some pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit promising in vitro potency against Mycobacterium tuberculosis strains, with one compound significantly reducing the bacterial burden in an infected mouse model . This suggests the potential of these compounds to be developed as lead compounds for future drug discovery.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Pyrazolopyridine derivatives, which are structurally related to 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide, have been synthesized and show moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria. These compounds are significant for their potential use in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Synthesis and Cytotoxicity

Research has been conducted on the synthesis of 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential application in cancer research (Hassan, Hafez, & Osman, 2014).

Antitubercular Agents

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and evaluated as new antitubercular agents. These compounds exhibit promising in vitro potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Tang et al., 2015).

Anticancer and Anti-5-Lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown significant cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties, making them potential candidates for cancer and inflammation treatment (Rahmouni et al., 2016).

Antifungal Activity

Research on pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related compounds has demonstrated their antifungal activity against several phytopathogenic fungi. This indicates their potential as agricultural fungicides or in treating fungal infections (Vicentini et al., 2007).

Antiavian Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and shown remarkable activity against the avian influenza virus (H5N1). This suggests their potential use in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by inhibiting purine biochemical reactions .

Biochemical Pathways

Related compounds are known to inhibit purine biochemical reactions . This inhibition could potentially affect downstream processes such as DNA synthesis and cellular energy production.

Result of Action

Related compounds are known to have antitrypanosomal activity , suggesting that this compound may also have similar effects.

Análisis Bioquímico

Biochemical Properties

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with these biomolecules can influence biochemical reactions, potentially acting as an antimetabolite in purine biochemical activity .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as a lipid droplet biomarker for HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating its versatility .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s electron-donating groups at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Understanding these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is essential for safe and effective use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-9-6-11(16-19-9)13(18)14-7-10-8-15-17-5-3-2-4-12(10)17/h2-6,8H,7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZCRIRMBSBZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

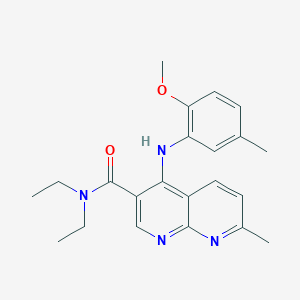

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2549125.png)

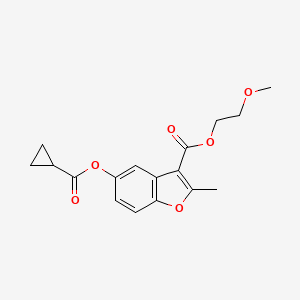

![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)

![1-benzyl-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2549135.png)

![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)

![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)

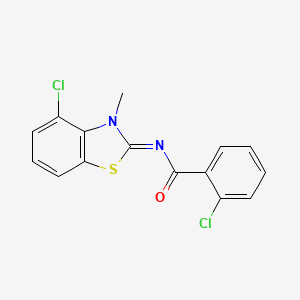

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)